2-Methylphenyl cyclopropanecarboxylate
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Overview
Description
2-Methylphenyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring attached to a carboxylate group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl cyclopropanecarboxylate typically involves the reaction of 2-methylphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Methylphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→2-Methylphenyl cyclopropanecarboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylphenyl cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methylphenyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyclopropane ring and ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the 2-methylphenyl group.
2-Methylphenyl acetate: Contains the 2-methylphenyl group but has an acetate instead of a cyclopropanecarboxylate group.
Uniqueness
2-Methylphenyl cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the 2-methylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2-methylphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-3-5-10(8)13-11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
OWGIQGRPMDQAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2CC2 |
Origin of Product |
United States |
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